Melevodopa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Gold Standard Therapy

Levodopa remains the most effective medication for managing Parkinson's disease symptoms, particularly tremors, rigidity, and bradykinesia (slowness of movement) []. Decades of research have solidified its position as the cornerstone of Parkinson's treatment [].

Understanding Dopamine Function

Research using Levodopa has significantly contributed to the understanding of dopamine's role in the brain. By observing how Levodopa replenishes dopamine stores and improves motor function, scientists gained valuable insights into the dopamine system's involvement in movement control [].

Development of New Therapies

Levodopa serves as a benchmark for developing new Parkinson's treatments. Researchers compare the efficacy and side effects of novel medications against the established effects of Levodopa [].

Exploring Levodopa Delivery Methods

Scientific research is actively exploring ways to optimize Levodopa therapy. This includes investigating controlled-release formulations, pump delivery systems for continuous Levodopa delivery to the gut, and gene therapy approaches to enhance dopamine production in the brain [].

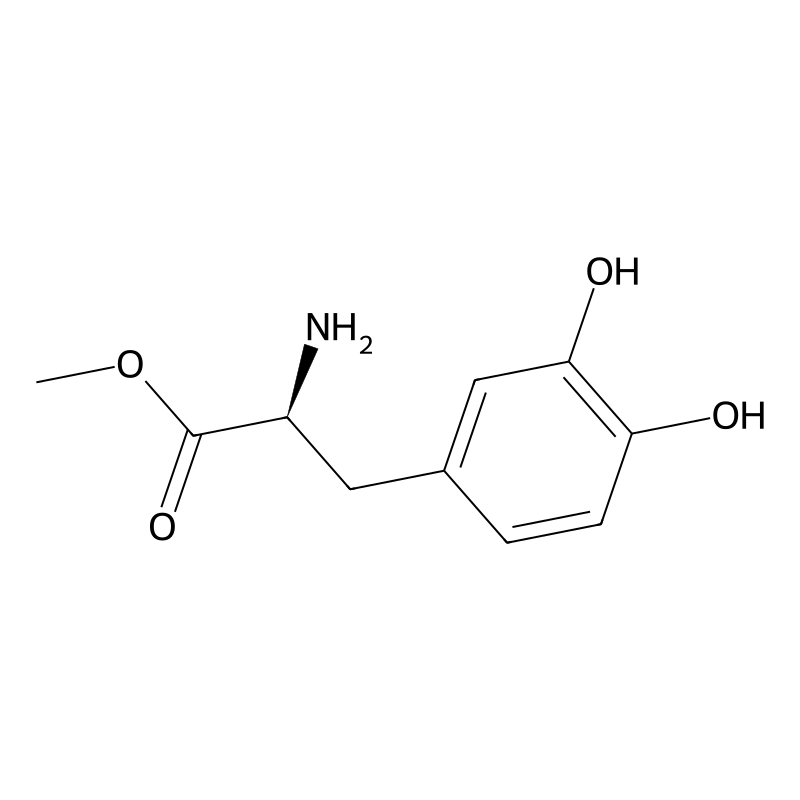

Melevodopa, chemically known as levodopa methyl ester, is a dopaminergic agent primarily utilized in the treatment of Parkinson's disease. It is recognized for its enhanced solubility compared to its parent compound, levodopa, making it a more effective oral prodrug. Melevodopa is administered in conjunction with carbidopa to improve its efficacy and reduce side effects associated with levodopa alone. The compound's structure is represented by the molecular formula and a molar mass of approximately 211.217 g·mol .

As a dopaminergic agent, melevodopa acts primarily as a precursor to dopamine, facilitating neurotransmission in the brain. Its biological activity is crucial for alleviating symptoms of Parkinson's disease, including bradykinesia and rigidity. The compound exhibits a higher water solubility than levodopa, enhancing its absorption and bioavailability when taken orally. Studies indicate that melevodopa can effectively cross the blood-brain barrier, where it is converted to dopamine .

Melevodopa can be synthesized through several methods:

- Methylation of Levodopa: This involves reacting levodopa with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

- Direct Esterification: Levodopa can be esterified with methanol in the presence of an acid catalyst to produce melevodopa.

- Crystallization Techniques: Various solvents can be employed to crystallize melevodopa from reaction mixtures, enhancing purity and yield .

Melevodopa is primarily used in the management of Parkinson's disease. Its formulation with carbidopa (known as melevodopa/carbidopa) enhances its therapeutic effects while minimizing peripheral side effects associated with dopamine synthesis outside the central nervous system. This combination therapy is essential for improving patient outcomes by managing motor symptoms effectively .

Interaction studies have shown that melevodopa may interact with various medications and substances:

- Carbidopa: Co-administration improves the efficacy of melevodopa by inhibiting its peripheral conversion to dopamine.

- Dopamine Agonists: Concurrent use with other dopaminergic agents may enhance therapeutic effects but could also increase the risk of side effects.

- Antidepressants: Some studies indicate potential interactions that might affect dopaminergic signaling pathways .

Melevodopa shares structural similarities with several other compounds used in treating Parkinson's disease and related disorders. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Levodopa | Parent compound | Direct precursor to dopamine; less soluble |

| Carbidopa | Structural analog | Inhibits peripheral conversion of levodopa |

| Pramipexole | Dopamine agonist | Directly stimulates dopamine receptors |

| Ropinirole | Dopamine agonist | Longer half-life; used for advanced Parkinson's |

Melevodopa's unique characteristics lie in its increased solubility and prodrug status, allowing for better absorption and efficacy compared to traditional levodopa formulations .

Synthetic Routes for Methyl Esterification of Levodopa

Melevodopa, chemically known as levodopa methyl ester, represents a significant advancement in dopaminergic therapy through its enhanced pharmacokinetic properties compared to its parent compound [1] [2]. The methyl esterification of levodopa substantially improves water solubility, with melevodopa demonstrating approximately 250 times greater solubility than standard levodopa formulations [2]. This enhanced solubility profile facilitates rapid dissolution and complete absorption, critical factors in achieving therapeutic efficacy.

The synthesis of melevodopa involves the selective esterification of the carboxyl group of levodopa while preserving the integrity of the aromatic hydroxyl groups and the amino functionality. This selectivity is crucial for maintaining the biological activity of the prodrug and ensuring proper conversion to levodopa in vivo [3] [4].

Acid-Catalyzed Esterification Protocols

The Fischer esterification represents the most widely employed method for the synthesis of melevodopa on an industrial scale [5] [6]. This classical approach involves the acid-catalyzed condensation of levodopa with methanol in the presence of strong mineral acids, typically sulfuric acid or hydrochloric acid [6] [7].

The reaction proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by methanol, tetrahedral intermediate formation, proton transfer, and elimination of water [6]. The overall reaction can be represented as a reversible equilibrium, where the formation of melevodopa is favored by using an excess of methanol and continuous removal of water [6] [8].

Typical reaction conditions for acid-catalyzed esterification include temperatures ranging from 60 to 80 degrees Celsius, with reaction times extending from 2 to 8 hours depending on the scale and desired conversion [5] [6]. The use of sulfuric acid as a catalyst, typically in concentrations of 1 to 5 percent by weight, provides efficient catalysis while maintaining reasonable reaction rates [6] [8].

The yield optimization in acid-catalyzed esterification requires careful control of several parameters. The molar ratio of methanol to levodopa typically ranges from 5:1 to 10:1 to drive the equilibrium toward ester formation [6] [8]. Water removal is accomplished through azeotropic distillation or the use of molecular sieves, with continuous water removal being critical for achieving high yields exceeding 85 percent [6] [9].

Temperature Control and Reaction Kinetics

The temperature profile during acid-catalyzed esterification significantly influences both reaction rate and selectivity [9] [8]. Lower temperatures (50-60°C) favor selectivity but result in prolonged reaction times, while higher temperatures (80-100°C) accelerate the reaction but may lead to side reactions including decomposition of the catechol moiety [9].

The activation energy for the esterification reaction has been determined to be approximately 66.27 kilojoules per mole, indicating a moderate temperature dependence [8]. This value suggests that temperature optimization represents a critical parameter for industrial-scale production, where energy costs and reaction efficiency must be balanced [9] [8].

Thionyl Chloride-Mediated Synthesis Pathways

Thionyl chloride-mediated synthesis represents an alternative approach that offers several advantages over conventional Fischer esterification, particularly in terms of reaction rate and yield consistency [4] [5]. This method involves the in situ generation of anhydrous hydrogen chloride through the reaction of thionyl chloride with methanol [5] [7].

The mechanism proceeds through the formation of methyl chlorosulfite intermediate, which rapidly decomposes to generate hydrogen chloride and sulfur dioxide. The generated hydrogen chloride then catalyzes the esterification reaction under anhydrous conditions, eliminating the equilibrium limitations associated with water formation [5] [7].

Reaction Optimization Parameters

The thionyl chloride method requires precise temperature control, with initial temperatures maintained between 0 and 5 degrees Celsius during the addition of thionyl chloride to prevent violent exothermic reactions [5] [7]. Following the initial addition, the reaction mixture is gradually warmed to room temperature and maintained for 1 to 3 hours [5] [7].

The stoichiometry for this reaction typically employs a slight excess of thionyl chloride (1.1 to 1.2 equivalents) relative to the theoretical requirement for complete conversion [5]. This excess ensures complete consumption of water and provides sufficient hydrogen chloride for efficient catalysis [5] [7].

Yields obtained through thionyl chloride-mediated synthesis consistently range from 85 to 95 percent, representing a significant improvement over conventional Fischer esterification [5] [7]. The higher yields are attributed to the anhydrous reaction conditions and the elimination of equilibrium limitations [5].

Safety and Handling Considerations

The use of thionyl chloride requires specialized handling protocols due to its corrosive nature and the generation of toxic sulfur dioxide gas [10] [5]. Proper ventilation systems and appropriate personal protective equipment are essential for safe operation. The reaction must be conducted under an inert atmosphere to prevent moisture ingress, which would lead to unwanted side reactions [5].

Purification Techniques and Yield Optimization

The purification of melevodopa presents unique challenges due to its zwitterionic nature and the presence of multiple functional groups that can participate in intermolecular interactions [3] [11]. Effective purification strategies are essential for achieving pharmaceutical-grade purity while maintaining acceptable recovery rates.

Crystallization-Based Purification

Crystallization represents the most economically viable purification method for large-scale production of melevodopa [3] [11]. The process typically involves dissolution of the crude product in a suitable solvent system, followed by controlled precipitation through temperature reduction or antisolvent addition [12] [13].

The selection of crystallization solvents is critical for achieving optimal purity and yield. Polar protic solvents such as methanol and ethanol provide good solubility for melevodopa while allowing for selective crystallization of the desired product [3] [11]. The addition of water as an antisolvent can enhance selectivity by reducing the solubility of impurities while maintaining sufficient solubility for the product [12].

Typical crystallization recoveries range from 70 to 85 percent, with purities exceeding 98 percent achievable through careful optimization of crystallization conditions [13]. The process parameters include cooling rate (0.5-2°C per minute), seeding concentration (0.1-0.5 percent), and agitation rate (100-300 rpm) [12] [13].

Advanced Purification Methodologies

Column chromatography provides an alternative purification approach for smaller-scale operations or when higher purities are required [12] [14]. Silica gel chromatography using gradient elution with dichloromethane-methanol mixtures has proven effective for melevodopa purification [3] [12].

The development of high-performance liquid chromatography methods has enabled precise analytical control and preparative-scale purification [11] [12]. Reverse-phase chromatography using C18 stationary phases with acidic mobile phases provides excellent resolution of melevodopa from related impurities [11] [12].

Preparative-scale HPLC can achieve purities exceeding 99.5 percent but is limited to small-scale operations due to economic considerations [12]. The method is particularly valuable for producing analytical reference standards and for research applications where highest purity is required [11] [12].

Yield Enhancement Strategies

Process optimization for yield enhancement involves systematic evaluation of multiple parameters affecting both the synthesis and purification steps [9] [15]. Statistical experimental designs, including factorial designs and response surface methodology, have proven effective for identifying optimal conditions [16] [17].

The implementation of Quality by Design principles provides a systematic approach to process development and optimization [18] [15]. This approach involves defining the design space through understanding of critical process parameters and their interactions [18] [15].

Continuous monitoring and control systems enable real-time optimization of reaction conditions [9] [15]. Process analytical technology tools, including in-line spectroscopic monitoring, facilitate immediate response to process variations and ensure consistent product quality [18] [15].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of melevodopa presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [9] [16] [19].

Scale-Up Technical Challenges

Heat and mass transfer limitations represent primary concerns during scale-up operations [9] [19]. The exothermic nature of esterification reactions requires careful thermal management to prevent hot spots and ensure uniform reaction conditions throughout large reactor volumes [9] [8].

Mixing efficiency becomes critical at industrial scale, where achieving homogeneous distribution of reactants and catalysts requires sophisticated impeller designs and adequate power input [16] [19]. Inadequate mixing can lead to local concentration gradients, resulting in reduced yields and increased formation of byproducts [16] [8].

The design of industrial reactors must accommodate the specific requirements of melevodopa synthesis, including corrosion resistance for acid-catalyzed reactions and appropriate materials of construction for handling thionyl chloride [9] [19]. Reactor selection between batch, semi-batch, and continuous operation modes depends on production volume requirements and economic considerations [9] [16].

Quality Control and Analytical Challenges

Industrial production requires robust analytical methods for monitoring reaction progress, controlling impurities, and ensuring batch-to-batch consistency [11] [12]. The development of validated analytical procedures according to International Conference on Harmonisation guidelines is essential for regulatory compliance [11] [20].

Process-related impurities, including unreacted starting materials, side products from competing reactions, and degradation products, must be identified, characterized, and controlled within acceptable limits [3] [11]. The establishment of appropriate specifications requires understanding of impurity formation mechanisms and their impact on product safety and efficacy [11] [12].

Statistical process control implementation enables systematic monitoring of critical quality attributes and provides early warning of process deviations [15] [21]. Control charts and capability studies help maintain process performance within acceptable ranges and facilitate continuous improvement initiatives [15] [21].

Environmental and Sustainability Considerations

Solvent selection and management represent significant environmental challenges in melevodopa production [22] [19]. The use of large volumes of organic solvents for synthesis and purification requires implementation of solvent recovery and recycling systems to minimize environmental impact [22] [23].

Waste minimization strategies focus on maximizing atom economy and reducing the generation of waste streams [22] [23]. Green chemistry principles guide the selection of safer reagents and the development of more environmentally benign processes [22] [23].

Energy optimization through process intensification and heat integration reduces the carbon footprint of industrial production [22] [15]. The implementation of energy-efficient equipment and process design contributes to both environmental sustainability and economic competitiveness [15] [24].

Economic and Regulatory Compliance

The economic viability of industrial melevodopa production depends on achieving competitive production costs while meeting stringent quality requirements [25] [15]. Raw material costs, particularly for high-purity levodopa starting material, represent a significant portion of total production costs [25] [15].

Regulatory compliance requires implementation of Good Manufacturing Practices throughout all aspects of production, from raw material receiving to final product release [25] [15]. The establishment of comprehensive documentation systems and validation protocols ensures consistent product quality and facilitates regulatory inspections [25] [15].

Risk assessment and management procedures identify potential hazards associated with chemical handling, process operations, and product quality [18] [15]. The implementation of appropriate control measures and emergency response procedures ensures safe operations and regulatory compliance [18] [15].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04B - Dopaminergic agents

N04BA - Dopa and dopa derivatives

N04BA04 - Melevodopa

Other CAS

Wikipedia

Dates

2: Stocchi F, Vacca L, Grassini P, Pawsey S, Whale H, Marconi S, Torti M. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study. Parkinsons Dis. 2015;2015:369465. doi: 10.1155/2015/369465. Epub 2015 Jun 10. PubMed PMID: 26171276; PubMed Central PMCID: PMC4478358.

3: Fasano A, Bove F, Gabrielli M, Ragazzoni E, Fortuna S, Tortora A, Zocco MA, Marconi S, Gasbarrini A, Bentivoglio AR. Liquid melevodopa versus standard levodopa in patients with Parkinson disease and small intestinal bacterial overgrowth. Clin Neuropharmacol. 2014 Jul-Aug;37(4):91-5. doi: 10.1097/WNF.0000000000000034. PubMed PMID: 24992085.

4: Marin C, Bonastre M, Mengod G, Cortés R, Giralt A, Obeso JA, Schapira AH. Early L-dopa, but not pramipexole, restores basal ganglia activity in partially 6-OHDA-lesioned rats. Neurobiol Dis. 2014 Apr;64:36-47. doi: 10.1016/j.nbd.2013.12.009. Epub 2013 Dec 24. PubMed PMID: 24370700.

5: Lee YH, Kim KH, Yoon IK, Lee KE, Chun IK, Rhie JY, Gwak HS. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems. Eur J Drug Metab Pharmacokinet. 2014 Dec;39(4):237-42. doi: 10.1007/s13318-013-0171-8. Epub 2013 Dec 21. PubMed PMID: 24363125.

6: Li R, Liang T, Chen Z, Zhang S, Lin X, Huang R. L-dopa methyl ester attenuates amblyopia-induced neuronal injury in visual cortex of amblyopic cat. Gene. 2013 Sep 15;527(1):115-22. doi: 10.1016/j.gene.2013.05.072. Epub 2013 Jun 14. PubMed PMID: 23774688.

7: Yang X, Zheng R, Cai Y, Liao M, Yuan W, Liu Z. Controlled-release levodopa methyl ester/benserazide-loaded nanoparticles ameliorate levodopa-induced dyskinesia in rats. Int J Nanomedicine. 2012;7:2077-86. doi: 10.2147/IJN.S30463. Epub 2012 Apr 19. PubMed PMID: 22619544; PubMed Central PMCID: PMC3356186.

8: Li R, Liang T, Li Y, Jiang W, Huang R. Effects of l-dopa methyl ester on visual cortex injury induced by amblyopia and its underlying mechanism. Neurosci Lett. 2012 Feb 6;508(2):95-100. doi: 10.1016/j.neulet.2011.12.026. Epub 2011 Dec 22. PubMed PMID: 22206838.

9: Ren T, Yang X, Wu N, Cai Y, Liu Z, Yuan W. Sustained-release formulation of levodopa methyl ester/benserazide for prolonged suppressing dyskinesia expression in 6-OHDA-leisoned rats. Neurosci Lett. 2011 Sep 15;502(2):117-22. doi: 10.1016/j.neulet.2011.07.042. Epub 2011 Aug 4. PubMed PMID: 21835223.

10: Bosco D, Plastino M, Bosco F, Fava A, Rotondo A. Daily motor performance after switching levodopa to melevodopa: an open-label on advanced Parkinson's disease with "delayed-on" and/or"wearing-off". Minerva Med. 2011 Apr;102(2):125-32. PubMed PMID: 21483399.

11: Chun IK, Lee YH, Lee KE, Gwak HS. Design and evaluation of levodopa methyl ester intranasal delivery systems. J Parkinsons Dis. 2011;1(1):101-7. doi: 10.3233/JPD-2011-10011. PubMed PMID: 23939261.

12: Stocchi F, Zappia M, Dall'Armi V, Kulisevsky J, Lamberti P, Obeso JA; Melevodopa Plus Carbidopa Study Group. Melevodopa/carbidopa effervescent formulation in the treatment of motor fluctuations in advanced Parkinson's disease. Mov Disord. 2010 Sep 15;25(12):1881-7. doi: 10.1002/mds.23206. PubMed PMID: 20669296.

13: Stocchi F, Marconi S. Factors associated with motor fluctuations and dyskinesia in Parkinson Disease: potential role of a new melevodopa plus carbidopa formulation (Sirio). Clin Neuropharmacol. 2010 Jul;33(4):198-203. doi: 10.1097/WNF.0b013e3181de8924. Review. PubMed PMID: 20414107.

14: Minelli A, Conte C, Prudenzi E, Cacciatore I, Cornacchia C, Taha E, Pinnen F. N-acetyl-L-methionyl-L-Dopa-methyl ester as a dual acting drug that relieves L-Dopa-induced oxidative toxicity. Free Radic Biol Med. 2010 Jul 1;49(1):31-9. doi: 10.1016/j.freeradbiomed.2010.03.011. Epub 2010 Mar 20. PubMed PMID: 20307650.

15: Antonini A, Chaudhuri KR, Martinez-Martin P, Odin P. Oral and infusion levodopa-based strategies for managing motor complications in patients with Parkinson's disease. CNS Drugs. 2010 Feb;24(2):119-29. doi: 10.2165/11310940-000000000-00000. Review. PubMed PMID: 20088619.

16: Singh V, Somvanshi P. Homology modeling of adenosine A2A receptor and molecular docking for exploration of appropriate potent antagonists for treatment of Parkinson's disease. Curr Aging Sci. 2009 Jul;2(2):127-34. PubMed PMID: 20021407.

17: Zangaglia R, Stocchi F, Sciarretta M, Antonini A, Mancini F, Guidi M, Martignoni E, Pacchetti C. Clinical experiences with levodopa methylester (melevodopa) in patients with Parkinson disease experiencing motor fluctuations: an open-label observational study. Clin Neuropharmacol. 2010 Mar-Apr;33(2):61-6. doi: 10.1097/WNF.0b013e3181c5e60c. PubMed PMID: 19935405.

18: Itoh S, Oo C. A feasibility study of differential delivery of levodopa ester and benserazide using site-specific intestinal loops in rats. J Pharm Sci. 2010 Jan;99(1):227-33. doi: 10.1002/jps.21822. PubMed PMID: 19455628.

19: McCairn KW, Turner RS. Deep brain stimulation of the globus pallidus internus in the parkinsonian primate: local entrainment and suppression of low-frequency oscillations. J Neurophysiol. 2009 Apr;101(4):1941-60. doi: 10.1152/jn.91092.2008. Epub 2009 Jan 21. PubMed PMID: 19164104; PubMed Central PMCID: PMC3350155.

20: Domino EF, Ni L. Biperiden enhances L-DOPA methyl ester and dopamine D(l) receptor agonist SKF-82958 but antagonizes D(2)/D(3) receptor agonist rotigotine antihemiparkinsonian actions. Eur J Pharmacol. 2008 Dec 3;599(1-3):81-5. doi: 10.1016/j.ejphar.2008.09.028. Epub 2008 Sep 30. PubMed PMID: 18851961.